methyl 2-isocyano-2-methylpropanoate
Description
Methyl 2-isocyano-2-methylpropanoate (CAS: 71015-20-8) is an organonitrile derivative with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . Its structure features a branched ester backbone, with an isocyano (-N≡C) group and two methyl groups attached to the central carbon atom. The compound is recognized by several synonyms, including carbomethoxy isopropyl isonitrile and methyl-2-isocyano-isobutyrate . Its monoisotopic mass is 127.063329, and it is registered under ChemSpider ID 5293223 and MDL number MFCD06200626 .
The isocyano functional group distinguishes this compound from its cyano (-C≡N) analogs, conferring unique reactivity in multicomponent reactions (e.g., Ugi reactions) and coordination chemistry. However, detailed safety data (e.g., hazard symbols, risk codes) remain unspecified in available sources .
Properties
CAS No. |
71015-20-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 2-isocyano-2-methylpropanoate |
InChI |
InChI=1S/C6H9NO2/c1-6(2,7-3)5(8)9-4/h1-2,4H3 |
InChI Key |
SFJWZPGYDWHHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isocyano-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with chloroform in the presence of a strong base such as sodium hydroxide. This reaction is typically carried out under phase-transfer conditions using a catalyst like benzyltriethylammonium chloride. The reaction mixture is stirred and heated, leading to the formation of the isocyanide .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic nature of isocyanides and the potential release of hazardous fumes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen bonds.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydroxide), electrophiles (e.g., alkyl halides), and catalysts (e.g., palladium complexes). Reaction conditions often involve heating and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted isocyanides, while cycloaddition reactions can produce heterocyclic compounds .
Scientific Research Applications
Organic Synthesis
Methyl 2-isocyano-2-methylpropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various reactions, such as:
- Nucleophilic Substitution : Leading to diverse derivatives.
- Addition Reactions : Forming new carbon-nitrogen bonds.
- Cycloaddition Reactions : Producing heterocyclic compounds.
These reactions make it invaluable in developing pharmaceuticals and specialty chemicals.
Biological Applications
The compound's reactivity facilitates its use in creating biologically active molecules. Notable applications include:
- Pharmaceutical Development : Utilized in synthesizing drug candidates with potential anti-cancer and anti-inflammatory properties.
- Coordination Chemistry : Forms stable complexes with metal ions, influencing enzyme activity and receptor interactions, which can modulate biological effects.
Material Science
In material science, this compound is explored for:
- Catalyst Development : Its unique properties allow it to act as a catalyst in various chemical reactions.
- Functional Materials : Potential applications in creating polymers and nanomaterials due to its reactive nature.
Case Study 1: Synthesis of Bioactive Compounds
In a recent study, researchers utilized this compound as a precursor for synthesizing novel β-lactams, demonstrating its utility in developing anti-bacterial agents. The study highlighted the compound's ability to form complex structures that exhibit significant biological activity.
Case Study 2: Coordination Complexes
Another investigation focused on the coordination chemistry of this compound with transition metals. The resulting complexes showed enhanced catalytic activity in organic reactions, underscoring the compound's role as a versatile ligand.
Mechanism of Action
The mechanism of action of methyl 2-isocyano-2-methylpropanoate involves its ability to form stable complexes with metal ions. This property is due to the strong coordinating ability of the isocyano group. The compound can interact with various molecular targets, including enzymes and receptors, through coordination chemistry. These interactions can modulate the activity of the targets and lead to various biological effects .
Comparison with Similar Compounds
(a) Isocyano vs. Cyano Derivatives
- This compound: The isocyano group (-N≡C) enhances nucleophilicity, enabling participation in metal coordination and multicomponent reactions (e.g., forming peptidomimetics) .
- Methyl 2-Cyano-2-Methylpropanoate: The cyano group (-C≡N) facilitates hydrolysis to amides or carboxylic acids. For example, demonstrates its conversion to 2-cyano-2-methylpropanamide via ammonolysis .
(b) Steric and Electronic Effects
Methodological Insights from Related Studies
For instance, alkyltrimethylammonium surfactants exhibit critical micelle concentrations (CMCs) determined via spectrofluorometry and tensiometry, with results varying by <10% between methods . This emphasizes the importance of technique selection in characterizing structurally diverse compounds.
Biological Activity
Methyl 2-isocyano-2-methylpropanoate (MICMP) is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula CHNO and is characterized by an isocyanide functional group, which contributes to its reactivity in various chemical reactions. The compound's structure allows it to participate in nucleophilic reactions, making it versatile in synthetic organic chemistry.
Biological Activity Overview
The biological activity of MICMP has been investigated in various contexts, particularly its potential as a precursor in the synthesis of biologically active compounds. Research indicates that MICMP can engage in multiple reactions leading to the formation of complex molecules with therapeutic properties.
- Nucleophilic Reactivity : MICMP acts as a nucleophile in several synthetic pathways, including the Passerini and Ugi reactions. These reactions are essential for generating diverse libraries of compounds that may exhibit pharmacological effects .
- Cytotoxicity and Antimicrobial Activity : Preliminary studies have suggested that derivatives of isocyanides, including MICMP, may exhibit low cytotoxicity while maintaining antimicrobial properties. This suggests potential applications in drug development .
- Reactivity with Oxo Components : In one study, MICMP was screened with various oxo components, demonstrating good yields in cyclization reactions that could lead to the formation of piperidinones—compounds often associated with biological activity .
Case Study 1: Synthesis of α-Aminomethyltetrazole
In a study involving the synthesis of α-aminomethyltetrazole, MICMP was utilized as a key reactant. The reaction conditions were optimized using ammonium hydroxide and ammonium chloride as ammonia sources, resulting in a cyclized product yield of 59% under specific conditions .
| Reaction Component | Yield (%) |
|---|---|
| Cyclohexanone + MICMP | 59 |
| Acyclic Ketones | Good yields observed |
| α,β-Unsaturated Ketones | Traces only |
Case Study 2: Multicomponent Reactions
MICMP has been effectively employed in multicomponent reactions (MCRs), which are known for their efficiency in synthesizing complex molecules. The compound's reactivity allows for late-stage diversification of pharmaceutical compounds, enhancing their therapeutic profiles .
Research Findings
A comprehensive review of literature indicates that MICMP's biological activity is linked to its ability to form stable intermediates during chemical reactions. The following table summarizes the findings from various studies:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-isocyano-2-methylpropanoate in laboratory settings?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-isocyano-2-methylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction optimization requires controlled temperature (0–25°C) and inert atmospheres to prevent isocyanide decomposition. Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm the esterification and isocyanide functional groups .
Q. What safety protocols should be prioritized when handling this compound?
- Methodological Answer : Lab handling must adhere to strict safety measures:
- Ventilation : Use fume hoods due to potential respiratory irritancy (inferred from structurally similar isocyanates) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic reactions.
- Storage : Under nitrogen in amber vials at 2–8°C to minimize hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound purity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 220–250 nm) to assess purity.
- Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for methyl groups; δ 3.7 ppm for methoxy) and ¹³C NMR (δ 160–170 ppm for carbonyl).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, catalyst concentration, solvent polarity) across two levels. For example:
- Factors :
- Temperature: 0°C vs. 25°C
- Catalyst: 0.5 mol% vs. 2.0 mol% H₂SO₄
- Solvent: Dichloromethane vs. THF
- Response : Yield and purity.
- Analysis : ANOVA identifies significant interactions. For instance, low-temperature THF systems may reduce side reactions .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Cross-Validation : Compare NMR data in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict ¹³C NMR chemical shifts, resolving ambiguities in carbonyl or isocyanide signals.
- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .
Q. What reactor designs enhance scalability for this compound synthesis?
- Methodological Answer : Continuous-flow reactors (e.g., microfluidic systems) improve heat transfer and mixing efficiency. Key parameters:
- Residence Time : Optimized to 5–10 minutes for complete conversion.
- Catalyst Immobilization : Solid acid catalysts (e.g., Amberlyst-15) reduce downstream purification.
- Safety : In-line FT-IR monitors isocyanide stability, preventing exothermic decomposition .
Q. How does computational modeling predict the reactivity of this compound in multicomponent reactions?
- Methodological Answer : Molecular dynamics (MD) simulations assess steric and electronic effects of the isocyanide group. For example:
- Ugi Reaction : Simulate nucleophilic attack trajectories to predict regioselectivity.
- Transition State Analysis : Identify energy barriers for isocyanide insertion using software like Schrödinger Suite.
- Validation : Correlate simulated activation energies with experimental kinetic data .
Data Contradiction Analysis
Q. How should conflicting kinetic data for this compound hydrolysis be addressed?
- Methodological Answer : Discrepancies may arise from pH or temperature variability. Steps:
Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C).
Arrhenius Analysis : Plot ln(k) vs. 1/T to identify non-linear behavior indicative of competing mechanisms.
Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
